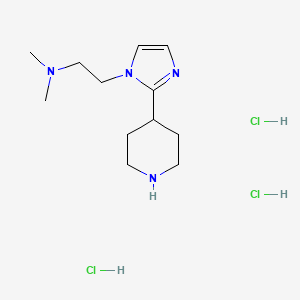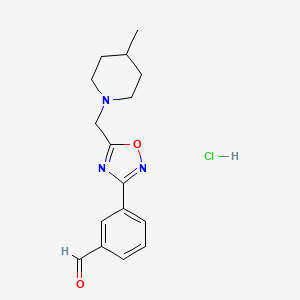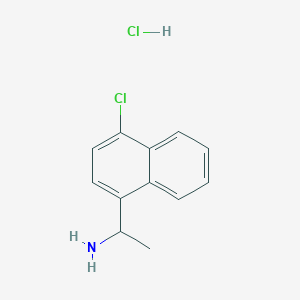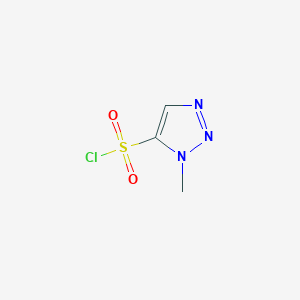
(4-Methylpiperidin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Vue d'ensemble
Description
The compound (4-Methylpiperidin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is an organic compound. It has a molecular formula of C17H27BN2O2 and a molecular weight of 302.22 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 302.22 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique
Synthesis and Structural Characterization
This compound and its analogs are typically synthesized through multi-step reactions, including borylation and palladium-catalyzed cross-coupling reactions, to introduce the boronate ester functionalities essential for further transformations. The structural characterization of these compounds is extensively performed using spectroscopic methods (FTIR, NMR) and mass spectrometry, alongside X-ray crystallography for solid-state structure determination. These studies are crucial for understanding the compound's molecular geometry, electronic structure, and potential for further chemical modifications (Huang et al., 2021).
Density Functional Theory (DFT) Studies
DFT studies complement experimental findings by calculating molecular structures, vibrational frequencies, and electronic properties. These computational analyses help predict the behavior of molecules in various environments and under different chemical reactions, providing insights into their stability, reactivity, and potential use in catalysis and material science applications. For example, the DFT calculations of molecular electrostatic potential and frontier molecular orbitals offer valuable information on the physicochemical properties of these compounds (Huang et al., 2021).
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions . The presence of the dioxaborolane group suggests potential boron-mediated interactions .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including signal transduction, enzyme regulation, and cellular metabolism .
Pharmacokinetics
The presence of the piperidine ring and the dioxaborolane group may influence its solubility, absorption, and distribution .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in enzyme activity, alterations in signal transduction, and modulation of cellular metabolism .
Propriétés
IUPAC Name |
(4-methylpiperidin-1-yl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO3/c1-14-9-11-21(12-10-14)17(22)15-7-6-8-16(13-15)20-23-18(2,3)19(4,5)24-20/h6-8,13-14H,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQIZZXYUACBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCC(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)
![3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1458335.png)
![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1458336.png)

![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
![(2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl)amine dihydrochloride](/img/structure/B1458341.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)



